4-(1H-benzimidazol-2-yl)quinoline

Catalog No.
S596789
CAS No.
31704-11-7
M.F
C16H11N3
M. Wt
245.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-benzimidazol-2-yl)quinoline

CAS Number

31704-11-7

Product Name

4-(1H-benzimidazol-2-yl)quinoline

IUPAC Name

4-(1H-benzimidazol-2-yl)quinoline

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C16H11N3/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H,(H,18,19)

InChI Key

WQWLWMHHMQYNIE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3

Synthesis and Characterization:

Potential Applications:

Research suggests that 4-(1H-benzimidazol-2-yl)quinoline may have potential applications in various scientific fields, including:

  • A1 Adenosine Receptor Antagonists: Studies have investigated this compound's potential as an antagonist for the A1 adenosine receptor, which plays a role in regulating various physiological processes, including sleep, anxiety, and memory [].
  • Antimicrobial Activity: Some research explores the potential antimicrobial properties of 4-(1H-benzimidazol-2-yl)quinoline against various bacterial and fungal strains []. However, further investigation is needed to confirm its efficacy and develop it into a viable therapeutic option.

4-(1H-benzimidazol-2-yl)quinoline is a heterocyclic compound characterized by a quinoline core substituted at the 4-position with a benzimidazole moiety. Its molecular formula is C₁₆H₁₁N₃, and it has a molecular weight of 245.28 g/mol. The structure features a fused bicyclic system that combines the properties of both quinoline and benzimidazole, making it of interest in various fields, including medicinal chemistry and materials science .

, primarily focusing on the formation of the benzimidazole and quinoline components. Notable methods include:

  • Friedländer Reaction: This reaction facilitates the formation of quinoline derivatives from aniline derivatives and carbonyl compounds. The rearrangement of quinoxalinones in the presence of 1,2-arylenediamines can yield 4-(1H-benzimidazol-2-yl)quinolines efficiently .
  • Rearrangement Reactions: The compound can also be synthesized via novel rearrangements involving quinoxalinones and their aza-analogues, which generate benzimidazole derivatives in a one-step process .

4-(1H-benzimidazol-2-yl)quinoline exhibits significant biological activity, particularly in pharmacology. Research has indicated its potential as an anthelmintic agent, showing effectiveness against parasites such as earthworms in vitro . Additionally, compounds with similar structures have been investigated for their ability to inhibit various biological targets, including kinases and receptors involved in cancer and other diseases.

The synthesis methods for 4-(1H-benzimidazol-2-yl)quinoline include:

  • One-Pot Synthesis: Utilizing a combination of quinoxalinones and 1,2-diamines under mild conditions to produce the desired compound efficiently.
  • Rearrangement Protocols: Implementing rearrangement strategies that convert simpler precursors into complex heterocycles in a single step .
  • Metal-Catalyzed Reactions: Some methods may involve metal catalysts to enhance the reaction rates and yields during synthesis.

The applications of 4-(1H-benzimidazol-2-yl)quinoline span various domains:

  • Pharmaceuticals: Its structure suggests potential use as an active pharmaceutical ingredient due to its biological properties.
  • Materials Science: The compound may be explored for its utility in developing new materials with specific electronic or optical properties.
  • Research: It serves as a valuable template for synthesizing other biologically active compounds, aiding in drug discovery efforts.

Interaction studies involving 4-(1H-benzimidazol-2-yl)quinoline focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance, investigations into its interactions with enzymes or receptors can reveal how modifications to its structure might enhance efficacy or reduce toxicity.

Several compounds share structural similarities with 4-(1H-benzimidazol-2-yl)quinoline, including:

Compound NameStructure CharacteristicsUnique Features
BenzimidazoleContains a benzimidazole ring; lacks quinoline structurePrimarily known for anti-cancer properties
QuinolinesComposed of a quinoline core; may lack benzimidazoleBroad spectrum of biological activities
2-AminoquinolinesContains amino groups at different positionsPotential anti-malarial effects
Imidazo[4,5-b]pyridine derivativesSimilar bicyclic structure; different nitrogen placementKnown for kinase inhibition

4-(1H-benzimidazol-2-yl)quinoline stands out due to its unique combination of both benzimidazole and quinoline functionalities, which may lead to novel biological activities not observed in compounds that contain only one of these moieties.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

245.095297364 g/mol

Monoisotopic Mass

245.095297364 g/mol

Heavy Atom Count

19

Wikipedia

4-(1H-benzimidazol-2-yl)quinoline

Dates

Modify: 2023-08-15

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